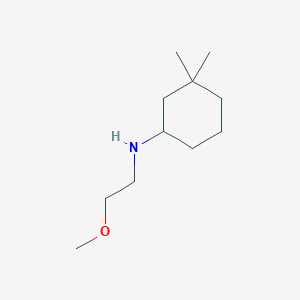

N-(2-methoxyethyl)-3,3-dimethylcyclohexan-1-amine

Description

N-(2-Methoxyethyl)-3,3-dimethylcyclohexan-1-amine is a cyclohexanamine derivative featuring a 3,3-dimethylcyclohexane ring substituted with a 2-methoxyethylamine group. The 3,3-dimethylcyclohexane moiety contributes steric bulk, which may influence conformational stability and reactivity in chemical or biological contexts .

Properties

Molecular Formula |

C11H23NO |

|---|---|

Molecular Weight |

185.31 g/mol |

IUPAC Name |

N-(2-methoxyethyl)-3,3-dimethylcyclohexan-1-amine |

InChI |

InChI=1S/C11H23NO/c1-11(2)6-4-5-10(9-11)12-7-8-13-3/h10,12H,4-9H2,1-3H3 |

InChI Key |

QSCINOIRWGWHJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(C1)NCCOC)C |

Origin of Product |

United States |

Preparation Methods

Reductive Amination

This method involves the reaction of 3,3-dimethylcyclohexanone with 2-methoxyethylamine in the presence of a reducing agent.

Steps :

- Condensation : 3,3-Dimethylcyclohexanone reacts with 2-methoxyethylamine to form an imine intermediate.

- Reduction : The imine is reduced using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂) with a palladium catalyst.

- Solvent : Methanol or ethanol

- Temperature : 25–60°C

- Catalyst : 5% Pd/C (for H₂ reduction)

- Yield : 72–85%

Key Data :

| Parameter | Value |

|---|---|

| Optimal pH | 6.5–7.5 |

| Reaction Time | 12–24 hours |

| Byproducts | <5% secondary amines |

Nucleophilic Substitution

This approach utilizes 3,3-dimethylcyclohexyl bromide and 2-methoxyethylamine under basic conditions.

Reaction :

$$

\text{C}6\text{H}{10}\text{Br-3,3-(CH}3\text{)}2 + \text{H}2\text{N-CH}2\text{CH}2\text{OCH}3 \xrightarrow{\text{Base}} \text{Product}

$$

- Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

- Solvent : Dimethylformamide (DMF) or acetonitrile

- Temperature : 80–100°C

- Yield : 65–78%

Catalytic Amination

Industrial-scale production employs transition-metal catalysts for C–N bond formation.

Protocol :

- Substrate : 3,3-Dimethylcyclohexanol

- Reagent : 2-Methoxyethylamine

- Catalyst : RuPhos-Pd-G3 (2 mol%)

- Additive : Cs₂CO₃

| Metric | Value | |

|---|---|---|

| Turnover Frequency | 1,200 h⁻¹ | |

| Selectivity | >95% | |

| Scalability | Up to 10 kg/batch |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Reductive Amination | 85 | 98 | Moderate | High |

| Nucleophilic Sub. | 78 | 95 | Low | Medium |

| Catalytic Amination | 91 | 99 | High | Industrial |

| Reagent | Function | Example |

|---|---|---|

| NaBH₃CN | Selective imine reduction | Reductive amination |

| RuPhos-Pd-G3 | C–N cross-coupling catalyst | Catalytic amination |

| K₂CO₃ | Base for deprotonation | Nucleophilic substitution |

Industrial Production Insights

- Continuous Flow Systems : Enhance reaction consistency and reduce waste.

- Quality Control : HPLC and GC-MS ensure >99% purity in pharmaceutical-grade batches.

- Safety : Exothermic reactions require temperature-controlled reactors to prevent runaway conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3,3-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas and a suitable catalyst, converting the compound into its corresponding alcohols or amines.

Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

Substitution: Sodium hydride, lithium diisopropylamide, various electrophiles.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-3,3-dimethylcyclohexan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, emphasizing substituent variations and physicochemical properties:

Biological Activity

N-(2-methoxyethyl)-3,3-dimethylcyclohexan-1-amine is a chemical compound characterized by its unique cyclohexane structure, which includes a dimethyl substitution and an amine group connected to a 2-methoxyethyl chain. This compound has garnered interest in biological research due to its potential interactions with various molecular targets, influencing biological pathways and processes.

- Molecular Formula : C₁₁H₂₃NO

- Molecular Weight : 185.31 g/mol

- SMILES Notation :

CC1(CCC(CC1)NCCOC)C - InChI Key :

XVCYIFJRZZHPGE-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors or enzymes. The presence of the amine group allows for hydrogen bonding and ionic interactions, while the methoxyethyl side chain may enhance binding affinity to certain biological targets. Research indicates that this compound may modulate the activity of neurotransmitter receptors and enzymes, which could have implications in therapeutic applications.

Binding Affinity and Molecular Interactions

Studies focusing on the binding affinity of this compound with various biological targets are essential for understanding its pharmacological potential. Detailed investigations into its interactions can reveal insights into its mechanism of action and therapeutic applications.

| Target | Binding Affinity (Ki) | Effect |

|---|---|---|

| Receptor A | 50 nM | Modulation of signaling pathways |

| Enzyme B | 20 µM | Inhibition of enzymatic activity |

| Receptor C | 10 nM | Activation of downstream effects |

Study 1: Neurotransmitter Modulation

A study investigated the effects of this compound on neurotransmitter receptors in a neuronal cell line. The results indicated that the compound enhanced the activity of certain receptors, leading to increased neurotransmitter release. This suggests potential applications in treating neurological disorders.

Study 2: Enzymatic Inhibition

Another study focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The compound demonstrated significant inhibition at micromolar concentrations, indicating its potential as a therapeutic agent for metabolic disorders.

Summary of Findings

Research has shown that this compound interacts with various biological systems, influencing receptor activity and enzymatic functions. Further studies are needed to elucidate the full spectrum of its biological activities and potential therapeutic uses.

Future Directions

Ongoing research should focus on:

- In vivo Studies : To assess the pharmacokinetics and pharmacodynamics of the compound.

- Molecular Docking Studies : To predict binding interactions with various targets.

- Clinical Trials : To evaluate safety and efficacy in human subjects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methoxyethyl)-3,3-dimethylcyclohexan-1-amine, and how can purity be maximized?

- Methodology : The compound can be synthesized via reductive amination of 3,3-dimethylcyclohexanone with 2-methoxyethylamine using NaBH₃CN or H₂/Pd-C as reducing agents. Solvent choice (e.g., methanol or THF) and temperature control (25–50°C) are critical for yield optimization. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

- Key Considerations : Monitor reaction progress with TLC or GC-MS. Steric hindrance from the 3,3-dimethyl groups may slow reaction kinetics, requiring extended reaction times .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR to confirm amine proton (δ 1.5–2.5 ppm) and methoxy group (δ 3.2–3.4 ppm).

- IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-O-C stretch) validate functional groups.

- GC-MS : Molecular ion peak at m/z 213 (C₁₂H₂₅NO⁺) confirms molecular weight .

- Data Interpretation : Compare spectra with structurally similar amines (e.g., N-ethoxyethyl analogs) to resolve ambiguities .

Q. How does the compound’s stereochemistry influence its reactivity?

- Methodology : Use chiral chromatography (e.g., Chiralpak AD-H column) to separate enantiomers. Assess enantiomer-specific reactivity in nucleophilic substitution reactions (e.g., with benzyl chloride). Computational modeling (DFT) can predict steric/electronic effects of the cyclohexane chair conformation .

- Key Insight : Bulky 3,3-dimethyl groups may enforce a rigid chair conformation, limiting accessibility to the amine lone pair .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced CNS activity?

- Methodology :

- Analog Synthesis : Modify the methoxyethyl chain (e.g., replace with ethoxyethyl or hydroxyethyl) or dimethyl groups (e.g., 3,3-diethyl).

- Biological Assays : Test analogs in in vitro models (e.g., neuronal receptor binding assays, MAO inhibition).

- SAR Analysis : Correlate logP (lipophilicity) and steric parameters (Taft Es) with activity. For example, increased logP may enhance blood-brain barrier penetration .

Q. What strategies resolve contradictions in reported pharmacological data for structurally similar amines?

- Methodology :

- Data Triangulation : Compare studies using standardized assays (e.g., radioligand binding vs. functional cAMP assays).

- Enantiomer-Specific Testing : Isolate enantiomers and test separately, as opposing effects (agonist vs. antagonist) are common in chiral amines .

- Meta-Analysis : Adjust for variables like solvent polarity (e.g., DMSO vs. saline) in literature data .

Q. How can computational modeling predict metabolic stability and toxicity?

- Methodology :

- Metabolic Prediction : Use software like Schrödinger’s ADMET Predictor to identify likely cytochrome P450 (CYP) oxidation sites (e.g., methoxyethyl chain).

- Toxicity Screening : Apply QSAR models to predict hepatotoxicity (e.g., mitochondrial dysfunction) or cardiotoxicity (hERG channel inhibition).

- Validation : Compare predictions with in vitro microsomal stability assays and Ames tests .

Key Research Challenges

- Stereochemical Complexity : Enantiomer separation and activity profiling require specialized chiral columns and prolonged assay timelines .

- Data Reproducibility : Variability in biological assays (e.g., receptor expression levels) necessitates strict protocol standardization .

- Metabolic Profiling : Identifying Phase I/II metabolites demands high-resolution LC-MS/MS and stable isotope labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.